4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1211487-94-3
VCID: VC0164964
InChI: InChI=1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3
SMILES: COC1=C2CCCCC2=C(C=C1)S(=O)(=O)Cl
Molecular Formula: C11H13ClO3S
Molecular Weight: 260.732

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride

CAS No.: 1211487-94-3

Cat. No.: VC0164964

Molecular Formula: C11H13ClO3S

Molecular Weight: 260.732

* For research use only. Not for human or veterinary use.

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride - 1211487-94-3

Specification

CAS No. 1211487-94-3
Molecular Formula C11H13ClO3S
Molecular Weight 260.732
IUPAC Name 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
Standard InChI InChI=1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3
Standard InChI Key QPLHMLFUSKCACK-UHFFFAOYSA-N
SMILES COC1=C2CCCCC2=C(C=C1)S(=O)(=O)Cl

Introduction

Chemical Identity and Properties

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride is a specialized organic compound identified by several standardized chemical identifiers. Its foundation is a tetrahydronaphthalene (tetralin) ring system with strategically positioned methoxy and sulfonyl chloride substituents that confer its distinctive chemical reactivity.

Basic Chemical Information

The compound has well-defined chemical parameters as cataloged in various chemical databases. It possesses a molecular formula of C11H13ClO3S with a calculated molecular weight of 260.74 g/mol . The compound is identified by CAS registry number 1211487-94-3 and MFCD number MFCD14702901, which serve as unique identifiers in chemical databases .

PropertyValue
Compound IDBB57-6481
IUPAC Name4-methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
Molecular FormulaC11H13ClO3S
Molecular Weight260.74 g/mol
CAS Number1211487-94-3
MFCD NumberMFCD14702901
PubChem Compound ID51066231

Structural Representation and Chemical Identifiers

The molecular structure features a tetrahydronaphthalene core with a methoxy group at position 4 and a sulfonyl chloride group at position 1. This arrangement creates a molecule with specific electronic and steric properties that influence its reactivity patterns in organic synthesis applications.

Various chemical notation systems capture the structural details of this compound:

Identifier TypeRepresentation
SMILESCOc1ccc(c2CCCCc12)S(=O)(=O)[Cl]
InChIInChI=1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3
InChIKeyQPLHMLFUSKCACK-UHFFFAOYSA-N

These structural identifiers provide standardized representations that enable precise communication about the compound across chemical databases and literature .

Applications in Organic Synthesis

As a sulfonyl chloride derivative, this compound demonstrates considerable versatility in organic synthesis procedures, particularly in reactions requiring sulfonylation capabilities.

General Synthetic Utility

Sulfonyl chlorides like 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride serve as essential intermediates in organic synthesis due to their high reactivity. The sulfonyl chloride functional group readily undergoes nucleophilic substitution reactions, making it valuable for introducing the sulfonyl moiety into target molecules.

The compound can participate in various transformations including:

  • Formation of sulfonamides through reaction with amines

  • Creation of sulfonate esters via reaction with alcohols

  • Development of sulfones through coupling with organometallic reagents

  • Synthesis of sulfinic acid derivatives

Applications in Pharmaceutical and Material Science

The structural features of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride make it particularly valuable in pharmaceutical development. The sulfonyl group can function as both a protecting group during multi-step syntheses and as a key functional group that modifies the pharmacological properties of drug candidates.

In the development of pharmaceuticals, agrochemicals, and materials, sulfonyl groups often contribute to:

  • Enhanced metabolic stability

  • Modified hydrogen bonding capabilities

  • Altered lipophilicity profiles

  • Improved target binding through electronic effects

The tetrahydronaphthalene scaffold present in this compound is found in numerous bioactive molecules, suggesting potential applications in medicinal chemistry when combined with the sulfonyl functionality.

Chemical Reactivity and Synthesis Applications

The reactivity profile of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride is largely determined by its sulfonyl chloride functional group, which undergoes predictable transformation reactions valuable in synthetic organic chemistry.

Key Reactivity Patterns

The sulfonyl chloride group readily reacts with nucleophiles in substitution reactions, with the chlorine atom serving as an excellent leaving group. This reactivity enables the compound to serve as a sulfonylating agent in diverse synthetic pathways.

Common reaction partners include:

  • Primary and secondary amines, forming sulfonamides

  • Alcohols and phenols, yielding sulfonate esters

  • Thiols, generating sulfonate thioester derivatives

  • Hydride sources, leading to reduced sulfur compounds

Synthetic Value in Complex Molecule Construction

The methoxy group at position 4 provides additional synthetic handles for further functionalization, potentially allowing for sequential modification of different positions on the tetrahydronaphthalene scaffold. This combination of functional groups makes the compound valuable in constructing more complex molecular architectures with precise spatial arrangements.

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